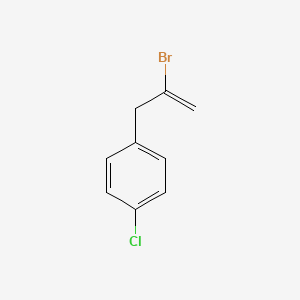

2-Bromo-3-(4-chlorophenyl)-1-propene

Beschreibung

Significance of Allylic Halides as Versatile Synthetic Intermediates

Allylic halides are organic compounds in which a halogen atom is attached to a carbon atom adjacent to a carbon-carbon double bond. lookchem.com This structural motif imparts unique reactivity to the molecule. The C-X (where X is a halogen) bond in allylic halides is susceptible to nucleophilic substitution reactions through both SN1 and SN2 mechanisms. ncert.nic.in The facility of these reactions is attributed to the stability of the intermediate carbocation in an SN1 pathway, or the transition state in an SN2 pathway, due to resonance with the adjacent π-bond. libretexts.org This stabilization lowers the activation energy for substitution compared to their saturated counterparts.

The versatility of allylic halides is evident in their widespread application as precursors to a variety of functional groups. They can be converted into alcohols, ethers, amines, and new carbon-carbon bonds through reactions with appropriate nucleophiles. ncert.nic.in This reactivity makes them invaluable intermediates in the synthesis of natural products, agrochemicals, and specialty chemicals. organic-chemistry.org

Strategic Importance of Halogenated Aryl-Substituted Alkenes in Chemical Research

The introduction of halogen atoms into aryl-substituted alkenes is a common strategy in medicinal chemistry and materials science. Halogenation can significantly alter the electronic and steric properties of a molecule, thereby influencing its biological activity and physical properties. For instance, the incorporation of chlorine or fluorine into a drug candidate can enhance its metabolic stability, binding affinity, and membrane permeability. nih.gov

Furthermore, the halogen atom on the aromatic ring serves as a handle for further molecular elaboration through various cross-coupling reactions. nih.gov Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the halogen, providing a powerful tool for the synthesis of complex aryl-containing structures. organic-chemistry.orgwikipedia.org

Overview of Research Directions for 2-Bromo-3-(4-chlorophenyl)-1-propene

Given the dual functionality present in this compound, its research utility can be projected in several key directions. The primary areas of investigation for this compound would logically involve leveraging its two distinct reactive sites: the allylic bromide and the chloroaryl group.

The allylic bromide is the more reactive site for nucleophilic substitution. Therefore, a major research avenue is its use as an electrophile in reactions with a wide range of nucleophiles to introduce new functional groups at the 2-position of the propene chain. This allows for the synthesis of a diverse library of 3-(4-chlorophenyl)-1-propene derivatives.

Another significant research direction is its application in transition metal-catalyzed cross-coupling reactions. The allylic bromide can participate in couplings to form new carbon-carbon bonds. While the aryl chloride is less reactive, under specific catalytic conditions, it too could be a site for cross-coupling, allowing for sequential or selective functionalization. For instance, a Suzuki coupling could be employed to introduce a new aryl or alkyl group at the 2-position. wikipedia.org Similarly, a Heck reaction could be envisioned to couple the allylic bromide with an alkene. wikipedia.org

The combination of these reactive sites allows for the potential for stepwise, regioselective modifications, making this compound a promising scaffold for the synthesis of complex target molecules with potential applications in medicinal chemistry and materials science.

Detailed Research Findings

While specific, in-depth research articles solely dedicated to this compound are not abundant in the public literature, its chemical properties, synthesis, and reactivity can be reliably inferred from the well-established principles of organic chemistry and studies on analogous compounds.

Physicochemical Properties

The properties of this compound are determined by its molecular structure.

| Property | Data |

| Molecular Formula | C₉H₈BrCl |

| Molecular Weight | 231.52 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents like diethyl ether, dichloromethane, and acetone |

Synthesis of this compound

The synthesis of this compound can be approached through established synthetic methodologies for allylic halogenation.

| Synthetic Method | Reagents and Conditions | General Description |

| Allylic Bromination | 3-(4-chlorophenyl)-1-propene, N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or light), CCl₄ | This is a standard method for introducing a bromine atom at the allylic position of an alkene. libretexts.orgyoutube.com The reaction proceeds via a free-radical chain mechanism, where NBS provides a low concentration of bromine radicals. masterorganicchemistry.com |

| Dehydrobromination | 1,2-Dibromo-3-(4-chlorophenyl)propane, non-nucleophilic base (e.g., DBU, t-BuOK) | Elimination of HBr from a vicinal dibromide precursor can yield the desired alkene. The regioselectivity of the elimination would be a key consideration. |

Reactivity and Potential Applications

The reactivity of this compound is dominated by its allylic bromide functionality, making it a valuable substrate for building more complex molecules.

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| Nucleophilic Substitution | Various nucleophiles (e.g., ROH, RNH₂, CN⁻, R-MgBr) in a suitable solvent | Substitution of the bromine atom to form ethers, amines, nitriles, or new C-C bonds. |

| Suzuki Coupling | Aryl or vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Formation of a new C-C bond at the 2-position of the propene chain, leading to a 2-aryl- or 2-vinyl-3-(4-chlorophenyl)-1-propene. wikipedia.org |

| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | Coupling of the allylic bromide with an alkene to form a more complex diene structure. wikipedia.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCUGTIAEMQJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434551 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93507-53-0 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Reactivity and Transformation Pathways of 2 Bromo 3 4 Chlorophenyl 1 Propene

Nucleophilic Substitution Reactions (SN1, SN2, SN2') of the Allylic Bromide

Allylic halides like 2-Bromo-3-(4-chlorophenyl)-1-propene are adept substrates for nucleophilic substitution reactions. These reactions can proceed through several distinct mechanistic pathways, namely SN1, SN2, and SN2', with the operative mechanism being heavily influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The SN1 (Substitution Nucleophilic Unimolecular) pathway involves the initial, rate-determining departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. The positive charge in this intermediate is delocalized over two carbon atoms, which can then be attacked by a nucleophile at either position.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a concerted process where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion departs. This pathway leads to inversion of stereochemistry if the carbon is chiral and is favored by strong, unhindered nucleophiles and polar aprotic solvents. For allylic systems, the SN2 reaction is typically faster than for saturated secondary alkyl halides because the transition state is stabilized by the adjacent π-system.

A unique pathway available to allylic systems is the SN2' (Substitution Nucleophilic Bimolecular with rearrangement) reaction. In this concerted mechanism, the nucleophile attacks the carbon atom at the opposite end of the double bond (the γ-position), inducing a shift of the double bond and expulsion of the leaving group from the α-position. This results in a product with an "allylic rearrangement."

The competition between these pathways is a key aspect of the reactivity of this compound. For instance, reactions with "hard" nucleophiles often favor direct substitution (SN2), whereas "soft" nucleophiles may favor the SN2' pathway. SN1 reactions are more likely under solvolytic conditions with weak nucleophiles.

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as a valuable building block in this regard due to its reactive C-Br bond.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging C-C bonds. Allylic halides are particularly effective electrophiles in these transformations.

Palladium catalysis is widely employed for coupling reactions involving organic halides. The general mechanism for these reactions involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. This compound can be coupled with various aryl or vinyl boronic acids to synthesize more complex diarylpropene or dienyl structures. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity.

Stille Coupling: The Stille reaction utilizes an organostannane (organotin) compound as the nucleophilic partner. It is known for its tolerance of a wide variety of functional groups. This compound can react with organostannanes like vinyltributyltin or aryltributyltin to form new C-C bonds under palladium catalysis.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used as the nucleophile. This reaction is notable for the high reactivity of the organozinc species, often allowing for milder reaction conditions compared to other coupling methods. The reaction of this compound with an arylzinc or alkylzinc reagent would yield the corresponding coupled product.

A hypothetical representation of these coupling reactions is shown in the table below.

| Reaction Name | Organometallic Reagent (R-M) | Catalyst System | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-(4-chlorophenyl)-2-R-1-propene |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄, LiCl | 3-(4-chlorophenyl)-2-R-1-propene |

| Negishi | R-ZnCl | Pd(PPh₃)₄ or Ni catalyst | 3-(4-chlorophenyl)-2-R-1-propene |

Copper catalysts offer a distinct reactivity profile, often complementary to palladium. In the context of allylic substitutions, copper-catalyzed reactions typically proceed with high regioselectivity, favoring the SN2' product. When this compound is treated with "hard" nucleophiles like Grignard reagents (R-MgBr) or organolithium compounds in the presence of a copper(I) salt (e.g., CuI), the reaction preferentially yields the γ-substituted product, where the nucleophile adds to the terminal carbon of the double bond, causing the double bond to migrate.

Allylic Alkylation Reactions

Palladium-catalyzed allylic alkylation is a robust method for forming C-C bonds where an allylic electrophile reacts with a soft, stabilized carbon nucleophile, such as a malonate ester or a β-ketoester. In this process, a Pd(0) catalyst reacts with this compound to form a π-allylpalladium(II) complex. This complex is electrophilic and is subsequently attacked by the nucleophile to form the alkylated product. Depending on the ligands and reaction conditions, the nucleophile can attack at either the α- or γ-carbon of the original allylic system, leading to issues of regioselectivity.

Radical Addition-Elimination Reactions

The allylic C-Br bond in this compound can undergo homolytic cleavage under radical conditions (e.g., using initiators like AIBN or photochemical activation) to form a resonance-stabilized allylic radical. This intermediate can participate in various radical chain reactions. For example, a radical species can add to the double bond, followed by the elimination of a bromine radical, leading to a net substitution. The Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) to achieve allylic bromination via a radical pathway, exemplifies the susceptibility of allylic positions to radical-mediated transformations. Similarly, radical-mediated additions can be initiated by the addition of a radical across the double bond, which can then propagate through various pathways.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The double bond in this compound can participate as a 2π-electron component (a dienophile or dipolarophile) in these transformations. wikipedia.orgwikipedia.org

The reactivity of the alkene in cycloadditions is influenced by its electronic properties. The presence of the electron-withdrawing bromine atom and the 4-chlorophenyl group can affect the energy levels of the alkene's frontier molecular orbitals, influencing the rate and regioselectivity of the reaction.

Diels-Alder Reaction: In a [4+2] cycloaddition, or Diels-Alder reaction, this compound can react with a conjugated diene to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reaction is typically concerted and proceeds via a cyclic transition state. youtube.com

1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered heterocyclic ring. wikipedia.orgslideshare.net The alkene in the title compound can serve as the dipolarophile, reacting with various 1,3-dipoles such as azides, nitrile oxides, or nitrones to generate a range of heterocyclic products. kuleuven.be The regioselectivity of the addition is a key consideration, determined by the electronic and steric properties of both reactants. kuleuven.be

| Reaction Type | Reactant | Expected Product Structure |

|---|---|---|

| Diels-Alder [4+2] Cycloaddition | Butadiene | Substituted Cyclohexene |

| 1,3-Dipolar Cycloaddition | Phenyl Azide | Substituted Triazoline |

| 1,3-Dipolar Cycloaddition | Benzonitrile Oxide | Substituted Isoxazoline |

Functionalization of the Alkene Moiety

The carbon-carbon double bond is a site of high electron density, making it susceptible to attack by electrophiles and a key center for various functionalization reactions.

Electrophilic addition is a characteristic reaction of alkenes. The reaction is initiated by the attack of the π-electrons of the double bond on an electrophile, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product.

For an unsymmetrical alkene like this compound, the regioselectivity of the addition is a critical aspect. According to Markovnikov's rule, the electrophile (typically H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.orgmasterorganicchemistry.com In this case, addition of an electrophile like HBr would proceed via the more stable carbocation, where the positive charge is better stabilized by the adjacent phenyl ring and potentially destabilized by the electron-withdrawing bromine atom. The reaction is considered regioselective if one constitutional isomer is the major product. libretexts.orgmasterorganicchemistry.com

The mechanism involves two main steps:

The alkene's π bond attacks the electrophile (e.g., the hydrogen in HBr), forming a new C-H bond and a carbocation intermediate. libretexts.orgsavemyexams.com

The nucleophile (e.g., Br⁻) attacks the electrophilic carbocation, forming the final product. libretexts.orgsavemyexams.com

| Reagent (Electrophile) | Predicted Major Product | Notes |

|---|---|---|

| HBr | 1,2-Dibromo-1-(4-chlorophenyl)propane | Follows Markovnikov's rule, forming the more stable carbocation. masterorganicchemistry.com |

| HCl | 1-Bromo-2-chloro-1-(4-chlorophenyl)propane | Similar mechanism to HBr addition. |

| H₂O / H⁺ (catalyst) | 2-Bromo-1-(4-chlorophenyl)propan-2-ol | Acid-catalyzed hydration, follows Markovnikov's rule. savemyexams.com |

Halofunctionalization involves the addition of a halogen and another nucleophilic species across the double bond. When bromine is the halogen, the process is termed bromofunctionalization.

Addition of Br₂: The reaction of an alkene with molecular bromine (Br₂) in an inert solvent typically results in the formation of a vicinal dibromide. chemguide.co.uk The mechanism proceeds through a cyclic bromonium ion intermediate, which is formed when the alkene attacks the bromine molecule. chemguide.co.ukchemguide.net This intermediate is then attacked by a bromide ion from the opposite side (anti-addition), leading to a product with a specific stereochemistry. chemguide.netmasterorganicchemistry.com

Halohydrin Formation: If the bromination reaction is carried out in a nucleophilic solvent like water, a halohydrin is formed instead of a dihalide. masterorganicchemistry.comlibretexts.org Water acts as the nucleophile, attacking the cyclic bromonium ion. leah4sci.comyoutube.com The attack occurs at the more substituted carbon, consistent with Markovnikov-type regioselectivity, due to the partial positive charge being better supported at that position. libretexts.orgleah4sci.com The final step is the deprotonation of the resulting oxonium ion to give the neutral halohydrin product. leah4sci.com

| Reagents | Reaction Type | Predicted Major Product |

|---|---|---|

| Br₂ in CCl₄ | Bromination | 1,2,3-Tribromo-1-(4-chlorophenyl)propane |

| Br₂ in H₂O | Bromohydrin Formation | 1,3-Dibromo-1-(4-chlorophenyl)propan-2-ol |

| Cl₂ in H₂O | Chlorohydrin Formation | 1-Bromo-3-chloro-1-(4-chlorophenyl)propan-2-ol |

Transformations Involving the 4-Chlorophenyl Moiety

The 4-chlorophenyl group offers another reactive site within the molecule, primarily through electrophilic aromatic substitution on the ring or by transformations involving the chloro substituent itself.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. uci.edumasterorganicchemistry.com The rate and orientation of the substitution are governed by the substituents already present on the ring.

In this compound, the benzene (B151609) ring has two substituents to consider: the chloro group and the 2-bromo-1-propenyl group.

Chloro Group: Chlorine is an ortho-, para-directing deactivator. libretexts.orglibretexts.org It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect, but it directs incoming electrophiles to the ortho and para positions through its electron-donating resonance effect. libretexts.orgyoutube.com

2-Bromo-1-propenyl Group: This alkyl-type group is generally considered an ortho-, para-director. libretexts.org

Since the para position is already occupied by the chloro group, further substitution will be directed to the positions ortho to either the chloro group (C2 and C6) or the alkyl group (C3 and C5). Given that the chloro group is deactivating and the alkyl group is typically weakly activating or deactivating, the precise outcome would depend on the specific reaction conditions and the nature of the electrophile. The directing effects are additive, and steric hindrance can also play a role in determining the final product distribution. ualberta.ca

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution of -NO₂ group, primarily at the position ortho to the alkyl group. |

| Halogenation | Br₂, FeBr₃ | Substitution of -Br group, primarily at the position ortho to the alkyl group. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Substitution of -COCH₃ group, likely ortho to the alkyl group due to steric hindrance. uomustansiriyah.edu.iq |

The chlorine atom on the phenyl ring can be transformed into other functional groups, although aryl chlorides are generally less reactive than aryl bromides or iodides in many of these reactions. vanderbilt.edu Modern cross-coupling methods, however, have enabled the use of aryl chlorides as substrates.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: This reaction couples the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond.

Buchwald-Hartwig Amination: This method allows for the formation of a C-N bond by coupling the aryl chloride with an amine, catalyzed by a palladium complex. organic-chemistry.org

Stille Coupling: This involves the reaction of the aryl halide with an organostannane reagent. youtube.com

These transformations typically require specialized ligands to facilitate the oxidative addition of the palladium catalyst to the relatively inert C-Cl bond.

| Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Suzuki Coupling | RB(OH)₂, Pd catalyst, Base | -R (e.g., alkyl, aryl) |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | -NR₂ |

| Nucleophilic Aromatic Substitution (SₙAr) | Strong nucleophile (e.g., NaOCH₃) | -OCH₃ (Requires strong activation, e.g., nitro groups on the ring) uomustansiriyah.edu.iq |

Mechanistic Insights into Reactions Involving 2 Bromo 3 4 Chlorophenyl 1 Propene

Elucidation of Reaction Mechanisms in Allylic Bromide Transformations

Transformations of 2-Bromo-3-(4-chlorophenyl)-1-propene, a substituted allylic bromide, can proceed through different mechanistic pathways, principally nucleophilic substitution and radical-mediated reactions. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the presence of radical initiators. ksu.edu.salumenlearning.comncert.nic.in

Nucleophilic Substitution Reactions (SN1 and SN2):

The polarized carbon-bromine bond makes the carbon atom electrophilic and susceptible to attack by nucleophiles. ncert.nic.inlibretexts.org

SN2 Mechanism (Bimolecular Nucleophilic Substitution): This mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group. ksu.edu.sabyjus.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org For this compound, which is a secondary allylic halide, the SN2 pathway is sterically accessible, particularly with strong, unhindered nucleophiles in polar aprotic solvents. lumenlearning.combyjus.com

SN1 Mechanism (Unimolecular Nucleophilic Substitution): This two-step mechanism is favored under conditions that promote the formation of a carbocation intermediate. ncert.nic.in The first and rate-determining step is the slow cleavage of the C-Br bond to form an allylic carbocation and a bromide ion. ncert.nic.in This is followed by a rapid attack of the nucleophile on the carbocation. ksu.edu.sa SN1 reactions are typically favored by polar protic solvents, which can solvate both the departing leaving group and the carbocation intermediate, and by weaker nucleophiles. lumenlearning.comncert.nic.in The allylic nature of this compound provides significant resonance stabilization to the carbocation intermediate, making the SN1 pathway highly plausible. ncert.nic.in

Radical Reactions:

In the presence of radical initiators (e.g., peroxides) or under UV irradiation, reactions involving this compound can proceed via a free radical mechanism. libretexts.org For instance, the addition of HBr across the double bond in the presence of peroxides occurs via an anti-Markovnikov addition, which is characteristic of a radical chain reaction. libretexts.org The mechanism involves the formation of a bromine radical which adds to the double bond to generate the more stable radical intermediate. libretexts.org

Role of Intermediates (e.g., Carbocations, Radicals, Organometallic Complexes)

The intermediates formed during reactions of this compound are crucial in determining the final product distribution.

Carbocations: In SN1 reactions, the key intermediate is a resonance-stabilized allylic carbocation. The positive charge is delocalized over two carbon atoms, which can lead to the formation of constitutional isomers if the nucleophile attacks at either electrophilic site. The presence of the 4-chlorophenyl group can further influence the stability and reactivity of this carbocation. ncert.nic.in

Radicals: Radical reactions proceed through the formation of an allylic radical. This intermediate is also resonance-stabilized, with the unpaired electron delocalized over two carbon atoms. The stability of this radical intermediate directs the regioselectivity of subsequent reaction steps. libretexts.orgnih.gov For example, in allylic bromination with N-Bromosuccinimide (NBS), the reaction proceeds via an allylic radical. libretexts.org

Organometallic Complexes: this compound can participate in organometallic cross-coupling reactions, such as Suzuki, Heck, and Stille couplings. cem.com In these reactions, an organometallic complex, typically involving a palladium catalyst, is formed as a key intermediate. For instance, in a palladium-catalyzed reaction, an oxidative addition of the C-Br bond to a Pd(0) complex forms an allylpalladium(II) species. This intermediate then undergoes further reaction with a nucleophile or another organometallic reagent. sci-hub.box

| Intermediate | Reaction Type | Key Features | Potential Products |

| Allylic Carbocation | SN1 | Resonance-stabilized, planar geometry | Mixture of isomeric substitution products |

| Allylic Radical | Radical reactions | Resonance-stabilized | Products from radical addition or substitution |

| π-Allylpalladium Complex | Cross-coupling | Formed by oxidative addition | C-C or C-Heteroatom bond formation |

Stereochemical Course of Reactions

The stereochemical outcome of reactions involving this compound depends on the reaction mechanism.

SN2 Reactions: These reactions proceed with an inversion of configuration at the stereocenter. The backside attack of the nucleophile forces the substituents on the carbon atom to "flip," leading to a predictable stereochemical outcome. ksu.edu.sautexas.edu

SN1 Reactions: Reactions proceeding through an SN1 mechanism typically lead to racemization. The intermediate carbocation is planar, allowing the nucleophile to attack from either face with equal probability, resulting in a mixture of enantiomers if the carbon atom becomes a stereocenter in the product. ksu.edu.sautexas.edu A slight excess of inversion can sometimes be observed due to the leaving group partially shielding one face of the carbocation. utexas.edu

Radical and Organometallic Reactions: The stereochemistry of these reactions can be more complex. For example, the addition of halogens to alkenes often proceeds via an anti-addition, where the two new groups add to opposite faces of the double bond, often through a cyclic halonium ion intermediate. alrasheedcol.edu.iq In organometallic cross-coupling reactions, the stereochemical outcome can be influenced by the ligand on the metal catalyst.

| Mechanism | Stereochemical Outcome | Explanation |

| SN2 | Inversion of configuration | Concerted backside attack of the nucleophile |

| SN1 | Racemization (or near-racemization) | Planar carbocation intermediate allows for attack from either face |

| Halogen Addition | Anti-addition | Formation of a bridged halonium ion intermediate |

Kinetic Studies and Reaction Rate Determinants

The rate of reactions involving this compound is influenced by several factors.

Substrate Structure: The secondary allylic nature of the substrate allows for both SN1 and SN2 pathways. The presence of the 4-chlorophenyl group can have electronic effects on the reaction rate. An electron-withdrawing group like chlorine can slightly destabilize a developing carbocation in an SN1 reaction, potentially slowing it down, while its effect on an SN2 transition state is more complex. nih.govacs.org

Nucleophile/Reagent: The concentration and strength of the nucleophile are critical. Strong nucleophiles favor the SN2 mechanism, where the rate is proportional to the nucleophile concentration. For SN1 reactions, the rate is independent of the nucleophile's concentration. ncert.nic.inlibretexts.org

Leaving Group: The bromide ion is a good leaving group, facilitating both SN1 and SN2 reactions. byjus.com

Solvent: Polar protic solvents (e.g., water, alcohols) stabilize the carbocation intermediate and the leaving group, thus accelerating SN1 reactions. Polar aprotic solvents (e.g., acetone, DMSO) are preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. lumenlearning.com

Temperature: Higher temperatures generally increase the rate of all reactions. However, elimination reactions often become more competitive with substitution at elevated temperatures.

A hypothetical comparison of relative reaction rates for nucleophilic substitution is presented below, illustrating the interplay of these factors.

| Reaction Conditions | Probable Mechanism | Relative Rate |

| Strong Nucleophile, Polar Aprotic Solvent | SN2 | Fast |

| Weak Nucleophile, Polar Protic Solvent | SN1 | Moderate to Fast (due to allylic stabilization) |

| Strong, Bulky Base | E2 | Competitive with substitution |

Computational Chemistry and Theoretical Investigations of 2 Bromo 3 4 Chlorophenyl 1 Propene

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the stable conformations and geometric parameters of 2-Bromo-3-(4-chlorophenyl)-1-propene. These calculations typically involve geometry optimization to find the lowest energy structure of the molecule in the gas phase.

Theoretical calculations would predict the bond lengths, bond angles, and torsion angles for this compound. It is expected that the C-Br and C-Cl bond lengths would align with values typical for bromoalkenes and chloroarenes, respectively. The C=C double bond of the propene unit is expected to have a length of approximately 1.34 Å. researchgate.net Intramolecular interactions, such as weak C-H···Br or C-H···Cl hydrogen bonds, may also be identified, which can play a role in stabilizing specific conformations. nih.govresearchgate.net

Table 1: Representative Geometric Parameters from Related Structures

| Parameter | Compound | Value |

|---|---|---|

| Dihedral Angle (Ring A vs. Ring B) | 2-Bromo-1,3-bis(4-chlorophenyl)prop-2-en-1-one | 47.33 (8)° nih.gov |

| Dihedral Angle (Benzene Rings) | (2E)-1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 70.5 (6)° nih.gov |

| Dihedral Angle (Benzene Rings) | (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | 23.77 (18)° researchgate.netresearchgate.net |

This table is interactive. Click on the headers to sort.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the π-system of the 4-chlorophenyl ring and the C=C double bond, which are the most electron-rich parts of the molecule. The LUMO is likely to be centered on the C=C double bond and the antibonding σ* orbital of the C-Br bond, indicating that these are the most probable sites for nucleophilic attack. youtube.com The interaction between these frontier orbitals governs how the molecule reacts with other chemical species. wikipedia.orgyoutube.com

Computational studies on similar molecules have determined HOMO-LUMO energy gaps that provide insight into their reactivity. For example, DFT calculations on a brominated furanone derivative revealed a HOMO-LUMO gap that helped to understand its reactivity profile. mdpi.com Similarly, calculations on 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives showed that the HOMO-LUMO gap varied with substitution, correlating to chemical reactivity. mdpi.com

Table 2: Calculated HOMO-LUMO Gaps for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one | - | - | 4.12 nih.gov |

| 2-bromo-4-chlorophenyl-2-bromobutanoate derivative 5c | - | - | 4.27 mdpi.com |

This table is interactive. Click on the headers to sort.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. mdpi.comchemrxiv.org The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.govwolfram.com Green and yellow areas represent regions with near-zero or intermediate potential, respectively. researchgate.net

For this compound, the MEP map would likely show a region of negative potential (red/yellow) around the electronegative bromine and chlorine atoms, as well as over the π-electron cloud of the double bond and the aromatic ring. These areas represent the nucleophilic centers of the molecule. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, indicating the electrophilic sites. Such maps provide crucial information about intermolecular interactions and chemical reactivity. nih.govmdpi.com

Charge Distribution and Bond Order Analysis

Theoretical methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to quantify the distribution of electronic charge among the atoms in a molecule and to determine the order of the chemical bonds. This analysis provides a more detailed picture of the electronic structure than MEP maps alone.

In this compound, these calculations would quantify the partial negative charges on the highly electronegative chlorine and bromine atoms and the corresponding partial positive charges on the carbon atoms to which they are attached. The analysis would also confirm the double-bond character of the C1=C2 bond in the propene chain and the aromatic nature of the phenyl ring. Understanding the charge distribution is essential for predicting the molecule's dipole moment and its interactions with polar solvents and other reagents.

Theoretical Modeling of Reaction Pathways and Transition States

For this compound, theoretical modeling could be applied to investigate various potential reactions. For example, the mechanism of nucleophilic substitution, either at the vinylic carbon bearing the bromine or at the allylic carbon, could be studied. Computational methods would help determine whether the reaction proceeds via an SN1-like, SN2-like, or an addition-elimination pathway. Similarly, the E2 elimination reaction pathway, where a base removes a proton to form a diene, could be modeled to find the transition state structure and activation barrier. sciepub.com These theoretical predictions are invaluable for understanding and predicting the chemical behavior of the compound. researchgate.net

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Halogenated Alkenes

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical properties or biological activities, respectively. nih.govresearchgate.net For halogenated alkenes like this compound, these models are particularly useful for predicting properties without the need for extensive experimental testing.

The development of QSPR/QSAR models involves calculating a set of molecular descriptors for a series of related compounds. These descriptors can be quantum chemical in nature, such as HOMO and LUMO energies, dipole moment, atomic charges, and molecular volume. researchgate.nettechno-press.org For halogenated compounds, descriptors related to halogen bonding are also relevant. nih.gov These descriptors are then used to build a mathematical model that relates them to a specific property (e.g., boiling point, toxicity).

Studies have shown that for halogenated hydrocarbons, descriptors calculated from ab initio or DFT methods can lead to improved QSAR models for predicting toxicity. nih.gov Specific QSAR models for chlorinated alkenes have been successfully developed using descriptors like the number of chlorine and carbon atoms, along with HOMO and LUMO energies, to predict electronic properties. techno-press.org Such frameworks provide a powerful predictive capability for assessing the potential properties and activities of new or untested halogenated alkenes. researchgate.net

Advanced Synthetic Applications of 2 Bromo 3 4 Chlorophenyl 1 Propene in Chemical Synthesis

Construction of Complex Organic Architectures

The primary role of 2-Bromo-3-(4-chlorophenyl)-1-propene in the construction of complex molecular frameworks would be as an electrophilic three-carbon building block. The allylic bromide functionality makes the terminal carbon highly susceptible to nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Key Potential Reactions:

Alkylation of Carbon Nucleophiles: It can react with a wide range of carbanions, such as enolates, organometallic reagents (e.g., Grignard or organolithium reagents), and stabilized carbanions (e.g., from malonic esters), to introduce the 3-(4-chlorophenyl)prop-2-en-1-yl moiety. This is a fundamental step in extending carbon chains and assembling larger molecular scaffolds.

Alkylation of Heteroatom Nucleophiles: Reactions with amines, alcohols, and thiols would lead to the corresponding allylic amines, ethers, and sulfides. These products can be crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

The presence of the 4-chlorophenyl group adds functionality that can be either a desired final feature of the target molecule or a handle for further transformations, such as cross-coupling reactions.

Precursors for Heterocyclic and Carbocyclic Systems

The dual reactivity of the alkene and the allylic bromide makes this compound a promising precursor for constructing various ring systems.

Heterocyclic Synthesis: A common strategy involves a two-step process where the bromide is first displaced by a nucleophile containing a second reactive site. A subsequent intramolecular cyclization onto the alkene can form the heterocyclic ring. For example, reaction with a primary amine followed by intramolecular cyclization could potentially yield substituted pyrrolidines or piperidines. Chalcone (B49325) analogues, which are structurally related, are known to be versatile precursors for a variety of heterocycles, including pyrazolines, pyrimidines, and benzothiazepines. lmaleidykla.lt

Carbocyclic Synthesis: The compound can participate in cycloaddition reactions. The alkene can act as the 2π-electron component in [4+2] (Diels-Alder) or [3+2] cycloadditions to form six- or five-membered carbocyclic rings, respectively. Intramolecular Heck reactions are another powerful tool where, after initial modification, the aryl group could be coupled with the alkene to form a new ring system.

Role in the Synthesis of Specialty Chemicals and Agrochemical Intermediates

Agrochemical intermediates are crucial raw materials used in the production of pesticides and other plant protection products. gugupharm.com The quality and structure of these intermediates directly influence the efficacy and safety of the final agrochemical. gugupharm.com The 4-chlorophenyl motif is present in numerous herbicides, fungicides, and insecticides.

Given its structure, this compound is a logical, though not explicitly documented, intermediate for such applications. It provides a straightforward method to incorporate the essential 4-chlorophenylpropyl skeleton into a more complex target molecule destined for agricultural use. Its role would be to serve as a foundational piece upon which further chemical modifications are made to achieve the desired biological activity.

Development of Novel Synthetic Methodologies Utilizing this compound as a Key Building Block

The development of new synthetic methods is crucial for advancing organic chemistry, enabling the creation of molecules in more efficient and novel ways. This compound is an ideal substrate for exploring and developing new transition-metal-catalyzed reactions.

Potential Areas of Methodological Development:

Palladium-Catalyzed Cross-Coupling: As an allylic bromide, it could be a key substrate in developing new variants of classic coupling reactions like the Suzuki, Stille, Heck, and Sonogashira reactions. Research might focus on achieving high stereo- or regioselectivity in these transformations.

Asymmetric Allylic Alkylation (AAA): This is a powerful enantioselective C-C bond-forming reaction. Using chiral ligands with a suitable metal catalyst (often palladium or iridium), the compound could react with nucleophiles to produce chiral products, which are of high value in the pharmaceutical industry.

Metathesis Reactions: The terminal double bond is a handle for ring-closing, cross, or ring-opening metathesis reactions, which are powerful techniques for synthesizing complex alkenes and ring systems.

Below is an interactive table summarizing the potential reaction types involving this compound.

| Reaction Class | Functional Group Involved | Potential Product Type |

| Nucleophilic Substitution | Allylic Bromide | Allylic ethers, amines, sulfides, alkyl chains |

| Cycloaddition | Alkene | Carbocycles, Heterocycles |

| Cross-Coupling | Allylic Bromide | Substituted Alkenes, Alkynes |

| Asymmetric Allylic Alkylation | Allylic Bromide | Chiral Molecules |

| Metathesis | Alkene | Complex Alkenes, Ring Systems |

Q & A

Q. What are the common synthetic routes for 2-Bromo-3-(4-chlorophenyl)-1-propene?

The compound is typically synthesized via a Wittig reaction between 4-bromobenzaldehyde and allyl chloride in the presence of a strong base like potassium tert-butoxide. The reaction proceeds via formation of a ylide intermediate, which reacts with the aldehyde to generate the alkene. Purification is achieved through recrystallization or column chromatography , with purity confirmed via NMR and HPLC .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection involves mounting a high-quality crystal on a diffractometer (e.g., Bruker D8 Venture) and refining the structure using software like SHELXL . Key parameters include space group (e.g., P2/c), unit cell dimensions, and atomic displacement factors. Thermal ellipsoid plots and hydrogen bonding networks are analyzed for structural validation .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : H and C NMR identify substituent positions and confirm alkene geometry (e.g., coupling constants for trans- or cis-protons).

- IR : Peaks at ~1600 cm (C=C stretch) and ~550 cm (C-Br/C-Cl stretches) are diagnostic.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 231.51) and fragmentation patterns validate the molecular formula .

Q. What purification methods ensure high yields and purity?

Recrystallization (using ethanol/water mixtures) removes soluble impurities, while column chromatography (silica gel, hexane/ethyl acetate eluent) separates stereoisomers. Purity is confirmed by melting point consistency and ≥95% HPLC peak area .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Use Design of Experiments (DOE) to systematically vary parameters:

- Temperature : Elevated temperatures (80–100°C) accelerate ylide formation but may promote side reactions.

- Solvent : Polar aprotic solvents (e.g., THF) enhance reaction rates.

- Catalyst : Transition-metal catalysts (e.g., Pd) may improve regioselectivity. Monitor progress via in situ FTIR or Raman spectroscopy .

Q. How to resolve contradictions in crystallographic data (e.g., disorder or twinning)?

- Data Validation : Collect multiple datasets to confirm unit cell reproducibility.

- Twinning Analysis : Use SHELXL ’s TWIN/BASF commands to model twinned crystals.

- Disorder Modeling : Refine split positions with constrained occupancy ratios. Cross-validate with DFT-optimized geometries to resolve ambiguities .

Q. What computational methods predict reactivity in substitution or oxidation reactions?

Density Functional Theory (DFT) (e.g., B3LYP/6-311+G(d,p)) calculates:

Q. How does substituent placement (e.g., para-chloro vs. ortho-bromo) influence reactivity?

Comparative studies using Hammett plots correlate substituent electronic effects (σ values) with reaction rates. For example:

- Electron-withdrawing groups (e.g., -Cl) increase alkene electrophilicity, accelerating epoxidation.

- Steric hindrance at the ortho position reduces nucleophilic substitution efficiency .

Q. How to evaluate potential pharmacological activity?

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 for anti-inflammatory activity).

- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR for anticancer activity) using AutoDock Vina.

- SAR Analysis : Compare with analogs (e.g., 2-Bromo-3-(2-ethylphenyl)-1-propene) to identify critical functional groups .

Q. What strategies address inconsistent reaction yields in stereoselective syntheses?

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to enforce enantioselectivity.

- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., Jacobsen’s salen complexes) in epoxidation.

- Kinetic vs. Thermodynamic Control : Adjust reaction time/temperature to favor desired products .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.